7-メチルルマジン

説明

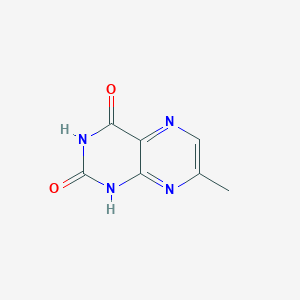

7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-Methylpteridine-2,4(1H,3H)-dione, is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.

The exact mass of the compound 7-Methylpteridine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Methylpteridine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylpteridine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ルマジンペプチドの合成

ルマジンペプチドは、汎用性が高く、簡便な方法で合成されます . これらのペプチドは、Fe (III) に結合することが検証されており、Cu (II)、Co (II)、およびMn (II) に対しては弱いか、または全く親和性を示しません . この特性は、金属結合特性が求められるさまざまな研究用途に役立ちます。

殺菌活性

7-メチルルマジンは、メタノバクテリウム・サーモオートトロフィカム・マルブルグ株に対して殺菌活性を示すことがわかっています . これは、新しい抗生物質または抗菌剤の開発における潜在的な用途を示唆しています。

メタン生成菌の抑制剤

この化合物は、メタン生成菌の選択的抑制剤としても作用します . この特性は、微生物電解セルにおいてH2生成効率を向上させるために使用できます .

キサンチンオキシダーゼの阻害剤

7-メチルルマジンの誘導体である6-ヒドロキシルマジンは、キサンチンオキシダーゼの強力な競合的阻害剤であることがわかっています . これは、痛風や高尿酸血症に関連するその他の疾患の治療における潜在的な用途を示唆しています。

カテプシンBの阻害剤

アステロプテリンは、ルマジン由来のペプチドであり、システインプロテアーゼであり、よく知られている癌バイオマーカーであるカテプシンBを阻害する活性を有します . これは、癌研究と治療における潜在的な用途を示唆しています。

インスリン感受性の増強剤

テレルルマミドAとBは、ルマジン由来の2つのペプチドであり、ヒト骨髄間葉系幹細胞(hBM-MSC)のインスリンに対する感受性を高めることがわかりました . これは、糖尿病やその他のインスリン関連疾患の治療における潜在的な用途を示唆しています。

DNA配列認識

これらの化合物は、DNAに結合すると蛍光変化を示し、DNA配列認識への潜在的な用途を示しています .

抗炎症および鎮痛作用

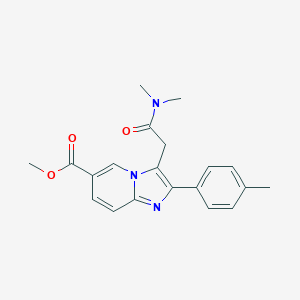

7-メチルルマジンのメチル置換イミダゾ[1,2-a]ピラジン誘導体は、抗炎症作用、鎮痛作用、および潰瘍形成作用を有します <svg class="icon" height="16" p-id="17

作用機序

Target of Action

The primary target of 7-Methyl Lumazine is lumazine synthase (RibH) . Lumazine synthase is a vital enzyme in the riboflavin biosynthetic pathway . It plays a significant role in the synthesis of riboflavin, which is an essential nutrient and a precursor for the enzymatic cofactor flavin adenine dinucleotide (FAD) .

Mode of Action

7-Methyl Lumazine interacts with its target, lumazine synthase, and participates in the synthesis of riboflavin . The compound serves as a bio-precursor in living cells and can be found in multiple natural products . It exhibits intriguing activities, including metal binding characteristics, particularly to Fe (III), and shows weak to no affinities to Cu (II), Co (II), and Mn (II) .

Biochemical Pathways

7-Methyl Lumazine is involved in the riboflavin biosynthesis pathway . Starting from guanosine triphosphate (GTP), a uracil derivative is produced in four steps. This derivative then undergoes condensation with 3,4-dihydroxy-2-butanone 4-phosphate, catalyzed by lumazine synthase, to yield a modified lumazine. This lumazine motif then undergoes a two-molecule dismutation reaction catalyzed by riboflavin synthase to produce riboflavin . Riboflavin can then be further transformed into FAD, an enzymatic cofactor, allowing the catalysis of various metabolic redox reactions .

Result of Action

The action of 7-Methyl Lumazine results in various biochemical effects. For instance, lumazine-derived peptides have been found to boost the sensitivity of human bone marrow mesenchymal stem cells (hBM-MSCs) to insulin . Additionally, one of the lumazine-derived peptides, terrelumamide A, exhibits the ability to bind double-stranded DNA oligomers likely via the intercalation by the lumazine scaffold together with groove binding by the peptide backbone .

生化学分析

Biochemical Properties

7-Methyl Lumazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of lumazine peptides, which have been found to bind to Fe (III) and show weak to no affinities to Cu (II), Co (II), and Mn (II) .

Cellular Effects

7-Methyl Lumazine has significant effects on various types of cells and cellular processes. It influences cell function by interacting with different cellular components. For example, lumazine-derived peptides were found to boost the sensitivity of human bone marrow mesenchymal stem cells to insulin .

Molecular Mechanism

The molecular mechanism of 7-Methyl Lumazine involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activity, and causes changes in gene expression . For instance, it is involved in the synthesis of lumazine peptides, which can bind to double-stranded DNA oligomers .

Metabolic Pathways

7-Methyl Lumazine is involved in the riboflavin metabolism pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

特性

IUPAC Name |

7-methyl-1H-pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-3-2-8-4-5(9-3)10-7(13)11-6(4)12/h2H,1H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXGFZWEUAUYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158458 | |

| Record name | 7-Methyllumizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13401-38-2 | |

| Record name | 7-Methyllumizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyllumazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyllumizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

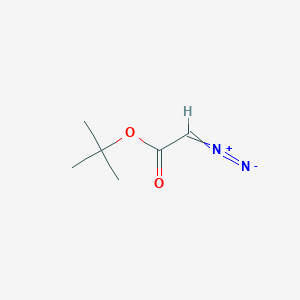

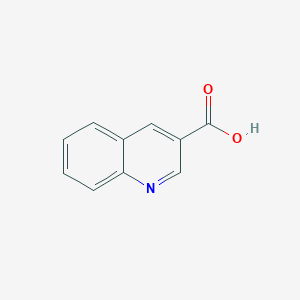

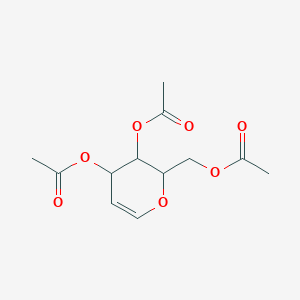

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

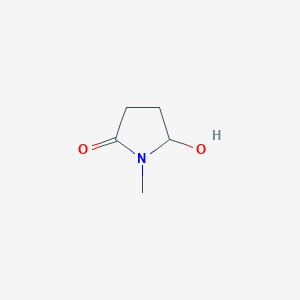

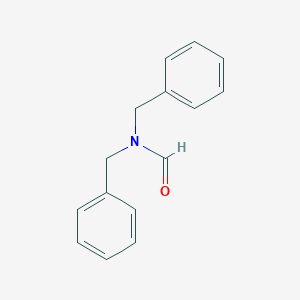

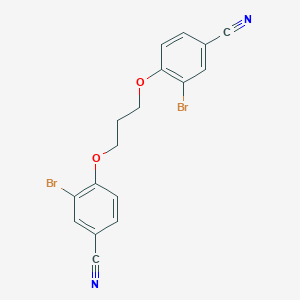

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B29122.png)

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)